molecular formula C18H25N5O B6721895 [2-Methyl-4-(pyridin-3-ylmethyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone

[2-Methyl-4-(pyridin-3-ylmethyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone

Cat. No.: B6721895
M. Wt: 327.4 g/mol
InChI Key: QXKNFCKRTYFQFM-UHFFFAOYSA-N
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Description

[2-Methyl-4-(pyridin-3-ylmethyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a pyridine and a pyrazole moiety

Properties

IUPAC Name

[2-methyl-4-(pyridin-3-ylmethyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-13-11-22(12-16-6-5-7-19-10-16)8-9-23(13)18(24)17-14(2)20-21(4)15(17)3/h5-7,10,13H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKNFCKRTYFQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(N(N=C2C)C)C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include pyridine, piperazine, and pyrazole derivatives, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(pyridin-3-ylmethyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halogen or alkyl group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-Methyl-4-(pyridin-3-ylmethyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyrazole derivatives, such as:

Uniqueness

What sets [2-Methyl-4-(pyridin-3-ylmethyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

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